N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17749943
InChI: InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17749943

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name N-(cyclopropylmethyl)-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10)
Standard InChI Key ZQQIMZBIQACNCN-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a cyclopropylmethyl group (-CH<sub>2</sub>-C<sub>3</sub>H<sub>5</sub>) and at the 3-position with a methyl group (-CH<sub>3</sub>). The cyclopropyl moiety introduces steric strain and electronic effects, influencing reactivity and intermolecular interactions . Key identifiers include:

PropertyValueSource
Molecular FormulaC<sub>8</sub>H<sub>13</sub>N<sub>3</sub>
Molecular Weight151.21 g/mol
SMILESCC1=NN(C(C2CC2)C)C=C1
InChIKeyDDKPCQCIQCDFAU-UHFFFAOYSA-N

Physical Characteristics

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is reported as a liquid at room temperature . Its solubility profile is influenced by the polar pyrazole ring and nonpolar cyclopropyl group, suggesting moderate solubility in organic solvents like ethanol and dichloromethane. Predicted collision cross-section (CCS) values for adducts, such as [M+H]<sup>+</sup> (129.5 Ų), provide insights into its mass spectrometry behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, analogous pyrazole derivatives are synthesized via condensation reactions between hydrazines and diketones or β-ketoesters. A plausible route for this compound involves:

  • Cyclopropylmethylamine reacting with a methyl-substituted pyrazole precursor.

  • Nucleophilic substitution or Mitsunobu reaction to introduce the cyclopropylmethyl group.

  • Purification via column chromatography or recrystallization.

Reaction conditions typically employ catalysts like p-toluenesulfonic acid in ethanol or THF at elevated temperatures (80–100°C).

Industrial Methods

Industrial production likely utilizes continuous-flow reactors to enhance yield and scalability. Key steps include:

  • Automated feeding of precursors.

  • In-line spectroscopic monitoring (e.g., FTIR) for quality control.

  • Solvent recovery systems to minimize waste.

PrecautionImplementation
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, lab coat
VentilationFume hood for aerosol prevention
Storage4°C in airtight, light-resistant containers

Comparative Analysis with Structural Analogues

The compound’s uniqueness arises from its substitution pattern. Below is a comparison with related derivatives:

Compound NameStructural FeaturesKey Differences
N-(Cyclopropylmethyl)-1H-pyrazol-4-amineMethyl group at 4-positionAltered electronic density
3-Methyl-1H-pyrazol-5-amineLacks cyclopropylmethyl groupReduced steric hindrance
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amineCyclopropyl directly bonded to pyrazoleEnhanced ring strain

Applications in Research and Industry

Medicinal Chemistry

  • Lead compound optimization: Modifications to enhance selectivity for kinase targets.

  • Prodrug development: Functionalization of the amine group for improved bioavailability.

Materials Science

  • Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd).

  • Polymer additives: Stabilizing agents against thermal degradation.

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